molecular formula C15H13BrO B1292951 3'-Bromo-3-phenylpropiophenone CAS No. 866821-66-1

3'-Bromo-3-phenylpropiophenone

Cat. No. B1292951
CAS RN: 866821-66-1
M. Wt: 289.17 g/mol
InChI Key: XFTYDZGMRWJHKU-UHFFFAOYSA-N
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Description

3’-Bromo-3-phenylpropiophenone (BPP) is a chemical compound with a molecular formula of C15H13BrO. It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . It is also used to produce 2-bromo-1,3-diphenyl-propan-1-one .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3’-Bromo-3-phenylpropiophenone: is utilized in the synthesis of various pharmaceutical compounds. It serves as a precursor in the production of o-, m-, and p-isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid . These isomers have potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) due to their structural similarity to ibuprofen.

Material Science: Advanced Polymer Development

In material science, 3’-Bromo-3-phenylpropiophenone is used to modify the properties of polymers. Its bromine functional group can be involved in cross-linking reactions, leading to polymers with enhanced thermal stability and chemical resistance, which are crucial for high-performance materials.

Analytical Chemistry: Chromatography Standards

This compound is employed as a standard in chromatographic analysis due to its distinct chemical structure. It helps in the calibration of equipment and ensures the accuracy of analytical methods used to detect and quantify similar organic compounds .

Environmental Science: Atmospheric Pollutant Analysis

The brominated structure of 3’-Bromo-3-phenylpropiophenone makes it a relevant compound in studying the degradation of atmospheric pollutants. It serves as a model compound to understand the behavior of brominated fire retardants in the environment .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, researchers use 3’-Bromo-3-phenylpropiophenone to study enzyme inhibition. The bromine atom can interact with active sites of enzymes, providing insights into the design of enzyme inhibitors that could lead to new treatments for diseases .

Pharmacology: Drug Metabolism Research

3’-Bromo-3-phenylpropiophenone: is also significant in pharmacological research, particularly in studying drug metabolism. Its metabolites can be analyzed to understand the biotransformation processes of brominated compounds within the body .

Organic Chemistry: Halogenation Reactions

In organic chemistry, the compound is used to explore halogenation reactions. Its reactivity with nucleophiles can be studied to develop new synthetic routes for brominated organic molecules .

Medicinal Chemistry: Anticancer Research

Finally, in medicinal chemistry, 3’-Bromo-3-phenylpropiophenone is being investigated for its potential anticancer properties. Brominated compounds are known to possess cytotoxic activities, and this compound could lead to the development of new chemotherapeutic agents .

properties

IUPAC Name

1-(3-bromophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTYDZGMRWJHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643974
Record name 1-(3-Bromophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-3-phenylpropiophenone

CAS RN

866821-66-1
Record name 1-(3-Bromophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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